molecular formula C3H6ClNaO2S B13145616 Sodium 3-chloropropane-1-sulfinate

Sodium 3-chloropropane-1-sulfinate

Cat. No.: B13145616
M. Wt: 164.59 g/mol
InChI Key: BTQAWIGOXURPBF-UHFFFAOYSA-M
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Description

Sodium 3-chloropropane-1-sulfinate is an organosulfur compound with the molecular formula C₃H₆ClNaO₂S. It is a sodium salt of 3-chloropropane-1-sulfinic acid and is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-chloropropane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 3-chloropropane-1-sulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically occurs in an aqueous medium and requires careful temperature control to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-chloropropane-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 3-chloropropane-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium 3-chloropropane-1-sulfinate exerts its effects involves its ability to participate in various chemical reactions. It can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with enzymes and other biomolecules, leading to the formation of new chemical entities .

Comparison with Similar Compounds

  • Sodium methanesulfinate
  • Sodium benzenesulfinate
  • Sodium toluenesulfinate

Comparison: Sodium 3-chloropropane-1-sulfinate is unique due to its specific structure, which includes a chlorine atom and a sulfinic acid group. This structure imparts distinct reactivity and properties compared to other sulfinates. For example, sodium methanesulfinate lacks the chlorine atom, making it less reactive in certain substitution reactions .

Properties

Molecular Formula

C3H6ClNaO2S

Molecular Weight

164.59 g/mol

IUPAC Name

sodium;3-chloropropane-1-sulfinate

InChI

InChI=1S/C3H7ClO2S.Na/c4-2-1-3-7(5)6;/h1-3H2,(H,5,6);/q;+1/p-1

InChI Key

BTQAWIGOXURPBF-UHFFFAOYSA-M

Canonical SMILES

C(CS(=O)[O-])CCl.[Na+]

Origin of Product

United States

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